molecular formula C31H23As B14552374 1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole CAS No. 61782-44-3

1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole

Cat. No.: B14552374
CAS No.: 61782-44-3
M. Wt: 470.4 g/mol
InChI Key: RXTCELYZPYQJOL-UHFFFAOYSA-N
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Description

1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[F]arsindole core structure with three phenyl groups and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a substituted benzene derivative with an arsenic-containing reagent. This intermediate then undergoes cyclization to form the benzo[F]arsindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The phenyl groups and the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,4,9-triphenyl-1H-benzo[F]indole: Similar structure but without the arsenic atom.

    2,4,9-Triphenyl-1H-benzo[F]arsindole: Lacks the methyl group.

    1-Methyl-2,4,9-triphenyl-1H-benzo[F]pyrrole: Contains a nitrogen atom instead of arsenic.

Uniqueness

1-Methyl-2,4,9-triphenyl-1H-benzo[F]arsindole is unique due to the presence of the arsenic atom in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and applications.

Properties

CAS No.

61782-44-3

Molecular Formula

C31H23As

Molecular Weight

470.4 g/mol

IUPAC Name

1-methyl-2,4,9-triphenylbenzo[f]arsindole

InChI

InChI=1S/C31H23As/c1-32-28(22-13-5-2-6-14-22)21-27-29(23-15-7-3-8-16-23)25-19-11-12-20-26(25)30(31(27)32)24-17-9-4-10-18-24/h2-21H,1H3

InChI Key

RXTCELYZPYQJOL-UHFFFAOYSA-N

Canonical SMILES

C[As]1C(=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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